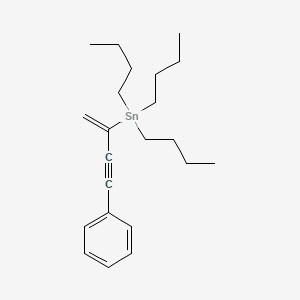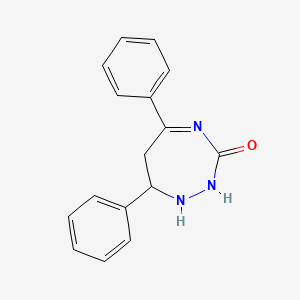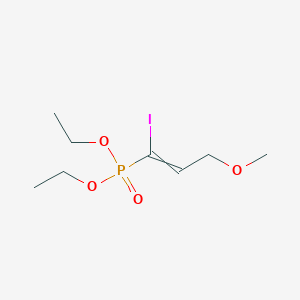
Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an iodine atom, a methoxy group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate iodoalkene under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Scientific Research Applications
Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate exerts its effects involves the interaction of its functional groups with molecular targets. The iodine atom and phosphonate ester can participate in various chemical reactions, modifying the structure and function of target molecules. The methoxy group can also influence the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate
- Diethyl (1-chloro-3-methoxyprop-1-en-1-yl)phosphonate
- Diethyl (1-fluoro-3-methoxyprop-1-en-1-yl)phosphonate
Uniqueness
Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
650612-99-0 |
|---|---|
Molecular Formula |
C8H16IO4P |
Molecular Weight |
334.09 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-iodo-3-methoxyprop-1-ene |
InChI |
InChI=1S/C8H16IO4P/c1-4-12-14(10,13-5-2)8(9)6-7-11-3/h6H,4-5,7H2,1-3H3 |
InChI Key |
BTQLROFYVJJXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CCOC)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


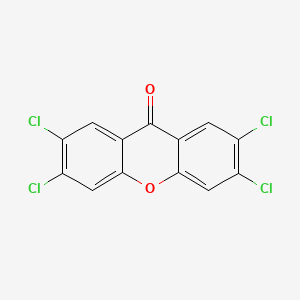
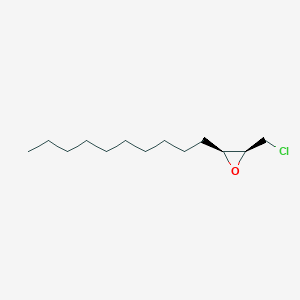
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
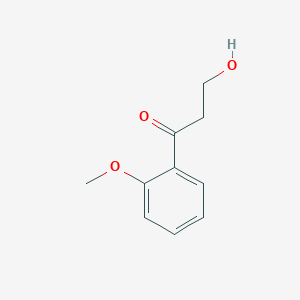

![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)

![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)
